molecular formula C14H12Cl2N4OS B10926830 (2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-methyl-1,3-thiazolidin-4-one

(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B10926830
M. Wt: 355.2 g/mol
InChI Key: ZFAQBCOZOJXQES-UHFFFAOYSA-N
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Description

2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-METHYL-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a dichlorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-METHYL-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-mercapto-3-methyl-1,2,4-triazole to form a Schiff base, which is then cyclized to yield the thiazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-METHYL-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival of pathogens .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives, such as:

Properties

Molecular Formula

C14H12Cl2N4OS

Molecular Weight

355.2 g/mol

IUPAC Name

2-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H12Cl2N4OS/c1-19-13(21)8-22-14(19)17-12-4-5-20(18-12)7-9-2-3-10(15)6-11(9)16/h2-6H,7-8H2,1H3

InChI Key

ZFAQBCOZOJXQES-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC1=NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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